methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
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Overview
Description
Methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate is a complex organic compound with a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the phenyl groups and the hydroxyhydrazinylidene moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzimidazole core.
Scientific Research Applications
Methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate include other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: Known for their diverse biological activities, including antibacterial and antifungal properties.
Polyhalogenobenzimidazoles: These compounds exhibit inhibitory activity against various enzymes and pathogens.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a benzimidazole core with phenyl and hydroxyhydrazinylidene groups. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4/c1-31-22(28)19-7-4-8-20-21(19)27(23(29)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24-26-30/h2-13,26,30H,14H2,1H3,(H,25,29)/b24-13+ |
InChI Key |
YLDNMKKGMRLQFN-ZMOGYAJESA-N |
Isomeric SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NO |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO |
Origin of Product |
United States |
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